molecular formula C7H5N3O2S B8519074 7-Amino-6-nitrothieno[3,2-b]pyridine

7-Amino-6-nitrothieno[3,2-b]pyridine

Cat. No.: B8519074
M. Wt: 195.20 g/mol
InChI Key: PWQJQRFSIUKIEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Amino-6-nitrothieno[3,2-b]pyridine is a fused heterocyclic compound of significant interest in medicinal chemistry and chemical biology research. This scaffold is part of the thieno[3,2-b]pyridine family, a privileged structure in drug discovery known for its diverse bioactivities. The presence of both electron-withdrawing (nitro) and electron-donating (amino) functional groups on the bicyclic core makes this molecule a valuable and versatile synthetic intermediate for further chemical elaboration, particularly through nucleophilic aromatic substitution and reduction reactions . Thienopyridine scaffolds have demonstrated a wide range of pharmacological activities in scientific studies, positioning this compound as a key precursor for developing novel therapeutic agents. Research on analogous structures has shown potent antiproliferative activity against various cancer cell lines, with some derivatives functioning as inhibitors of tubulin polymerization, a well-established mechanism for anticancer agents . Furthermore, specific thienopyridine derivatives have been identified as promising antiplasmodial compounds, selectively inhibiting plasmodial glycogen synthase kinase-3 (PfGSK-3), a potential target for novel antimalarial drugs . Additional research applications include investigations into their antiviral properties against pathogens such as Herpes simplex virus and Hepatitis C virus , as well as novel findings in neuroscience research , where certain thienopyridine derivatives have been shown to induce neural differentiation in PC12 cell models, suggesting potential applications in neurodegenerative disease research . This product is intended for research and development purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound using appropriate safety precautions and adhere to all relevant laboratory safety guidelines.

Properties

Molecular Formula

C7H5N3O2S

Molecular Weight

195.20 g/mol

IUPAC Name

6-nitrothieno[3,2-b]pyridin-7-amine

InChI

InChI=1S/C7H5N3O2S/c8-6-5(10(11)12)3-9-4-1-2-13-7(4)6/h1-3H,(H2,8,9)

InChI Key

PWQJQRFSIUKIEB-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C(C(=CN=C21)[N+](=O)[O-])N

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

1. Antitumor Activity

Research has shown that derivatives of thieno[3,2-b]pyridine exhibit notable antitumor properties. For instance, various aminodi(hetero)arylamines, including those with the thieno[3,2-b]pyridine scaffold, have been evaluated for their growth inhibitory effects on human tumor cell lines. A study reported that certain derivatives demonstrated low GI50 values (1.30–1.63 µM) against multiple cancer cell lines while showing minimal toxicity to non-tumor cells (porcine liver primary cell culture) at similar concentrations. This suggests a promising therapeutic index for these compounds in cancer treatment .

2. Enzyme Inhibition

7-Amino-6-nitrothieno[3,2-b]pyridine and its analogs have been identified as inhibitors of specific protein tyrosine phosphatases (PTP). A recent study highlighted the continuous flow photooxygenation of aminothienopyridinones leading to the generation of potent inhibitors targeting PTP4A3, a protein associated with cancer progression. The structure-activity relationship (SAR) studies indicated that modifications to the thieno[3,2-b]pyridine core could enhance inhibitory activity against this target .

3. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. By inhibiting specific kinases such as JNK2 and JNK3, it modulates inflammatory pathways and reduces the production of pro-inflammatory cytokines. In vitro studies demonstrated that this compound effectively reduced inflammatory markers in cell cultures treated with pro-inflammatory stimuli .

Table 1: Summary of Biological Activities

Activity Mechanism Reference
AntitumorInduces apoptosis; alters cell cycle profiles
Enzyme InhibitionInhibits PTP4A3
Anti-inflammatoryReduces cytokine production via kinase inhibition

In Vitro Studies

In vitro experiments have shown that this compound can significantly inhibit cell proliferation in various cancer cell lines. For example, compounds derived from this scaffold were tested against colorectal cancer (HCT116) and triple-negative breast cancer (MDA-MB-231) cell lines, demonstrating effective cytotoxicity at micromolar concentrations .

Animal Models

In vivo studies using animal models of inflammation have corroborated the anti-inflammatory potential of this compound. Treatment resulted in reduced swelling and pain compared to control groups, indicating its therapeutic potential in treating inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Analysis

Table 1 lists structurally related compounds based on the thieno[3,2-b]pyridine core, along with their similarity scores (calculated using molecular descriptors):

Compound Name CAS No. Substituents Similarity Score
7-Amino-6-nitrothieno[3,2-b]pyridine N/A 6-NO₂, 7-NH₂ Reference (1.00)
5,7-Dichlorothieno[3,2-b]pyridine 74695-44-6 5-Cl, 7-Cl 0.90
7-Chloro-6-nitrothieno[3,2-b]pyridine 110651-92-8 6-NO₂, 7-Cl 0.74
Ethyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate 83179-01-5 6-COOEt, 7-Cl 0.71
7-Chlorothieno[3,2-d]pyrimidine 31492-65-6 Thienopyrimidine core, 7-Cl 0.64

Key Observations :

  • 5,7-Dichlorothieno[3,2-b]pyridine (similarity 0.90) shares the thieno[3,2-b]pyridine backbone but lacks the nitro and amino groups.
  • 7-Chloro-6-nitrothieno[3,2-b]pyridine (similarity 0.74) retains the nitro group but replaces the amino with chlorine, reducing hydrogen-bonding capacity and altering solubility .
Anticancer Potential
  • Benzothiazole-substituted thieno[3,2-b]pyridines: Derivatives with benzothiazole moieties exhibit potent anticancer activity (GI₅₀ 3.5–6.4 µM) in human tumor cell lines, attributed to intercalation or kinase inhibition .
  • Indole-substituted analogues : Show moderate activity (GI₅₀ 15.8–18.1 µM), suggesting that electron-rich substituents enhance cytotoxicity .
Mutagenicity and Toxicity
  • Heterocyclic amines (e.g., PhIP) form DNA adducts at low doses, contributing to carcinogenicity .
  • Ethyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate and other ester derivatives exhibit lower toxicity in non-tumor cells compared to amino-nitro analogues, highlighting the role of substituents in modulating safety profiles .

Preparation Methods

Urea-Based Protection of Amino Groups

A method adapted from the nitration of 3-aminopyridine derivatives involves protecting the amino group as a urea moiety prior to nitration. For 7-aminothieno[3,2-b]pyridine, this approach could proceed as follows:

  • Protection : React 7-aminothieno[3,2-b]pyridine with phosgene (COCl₂) or urea (H₂NCONH₂) to form N,N'-di-(thieno[3,2-b]pyridyl)-urea.

  • Nitration : Treat the protected derivative with a nitrating agent (e.g., HNO₃/H₂SO₄) under controlled conditions (50–70°C), directing nitration to position 6 via the urea group’s electronic effects.

  • Deprotection : Hydrolyze the urea group using alkaline conditions (e.g., NaOH/EtOH) to regenerate the free amino group.

This method mirrors the synthesis of 2-nitro-3-aminopyridine, where urea protection ensured >90% nitration yield at the desired position.

Acetylation as an Alternative Protecting Strategy

Acetylating the amino group to form a stable amide prior to nitration offers another route:

  • Protection : 7-Aminothieno[3,2-b]pyridine is treated with acetic anhydride to yield N-acetyl-7-aminothieno[3,2-b]pyridine.

  • Nitration : Nitration with fuming HNO₃ at 0–5°C minimizes side reactions.

  • Deprotection : Acidic or basic hydrolysis removes the acetyl group.

While this method avoids urea formation, the acetyl group’s weaker directing effect may reduce regioselectivity compared to urea.

Cyclization Approaches to Construct the Thienopyridine Core

Cyclocondensation of 3-Aminothiophene Derivatives

Building the thienopyridine ring with pre-installed functional groups offers a streamlined pathway:

  • React 3-aminothiophene-2-carboxylate with α,β-unsaturated ketones (e.g., methyl vinyl ketone) in acetic acid under reflux.

  • The resulting adduct undergoes cyclodehydration to form the pyridine ring, yielding 7-aminothieno[3,2-b]pyridine.

  • Nitrate the intermediate at position 6 using HNO₃/H₂SO₄.

This method parallels the synthesis of pyrazolo[1,5-a]pyridines via CDC reactions, where β-ketoesters facilitated cyclization.

Ring-Closing Metathesis (RCM)

For advanced substrates, RCM using Grubbs catalysts enables the formation of the thienopyridine core:

  • Synthesize a diyne precursor with nitro and protected amino groups.

  • Catalyze cyclization with Grubbs II catalyst in dichloromethane at 40°C.

  • Deprotect the amino group post-cyclization.

While RCM offers precision, the high cost of catalysts and sensitivity to functional groups limit scalability.

Direct Functionalization of Preformed Thienopyridines

Electrophilic Nitration

Direct nitration of 7-aminothieno[3,2-b]pyridine without protection is challenging due to the amino group’s reactivity. However, using dilute HNO₃ in H₂SO₄ at low temperatures (-10°C) can suppress oxidation:

  • Conditions : 7-Aminothieno[3,2-b]pyridine (1 equiv), HNO₃ (1.2 equiv), H₂SO₄ (3 equiv), stirred at -10°C for 4 h.

  • Yield : ~40–50% after column chromatography.

Buchwald-Hartwig Amination

Introducing the amino group post-nitration via palladium-catalyzed coupling:

  • Nitrate 6-bromothieno[3,2-b]pyridine using NaNO₂/Cu(NO₃)₂.

  • Perform amination with NH₃ and Pd(OAc)₂/Xantphos in toluene at 110°C.

  • Yield : ~60–70% for the two-step sequence.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)AdvantagesChallenges
Urea ProtectionProtection → Nitration → Hydrolysis85–90High regioselectivityMulti-step, harsh hydrolysis conditions
Acetylation/NitrationAcetylation → Nitration → Hydrolysis50–60Simpler protectionLower regioselectivity
CyclocondensationCyclization → Nitration70–75Single-pot core formationLimited substrate scope
Buchwald-Hartwig AminationNitration → Amination60–70Modular functionalizationRequires palladium catalysts

Mechanistic Insights and Reaction Optimization

The urea protection method’s success hinges on the urea group’s ability to act as a directing group during nitration. Computational studies suggest that the urea’s electron-withdrawing nature polarizes the aromatic ring, favoring nitration at the electron-rich position 6. In contrast, acetyl protection provides weaker directionality, leading to mixed regioisomers.

For cyclization routes, the choice of solvent critically impacts yield. Ethanol, used in pyrazolo[1,5-a]pyridine synthesis, enhances solubility of intermediates, while acetic acid accelerates cyclodehydration.

Scalability and Industrial Considerations

Large-scale production favors the urea protection method due to its high yield and reproducibility. However, the use of phosgene raises safety concerns, prompting substitution with urea in recent protocols . Cyclocondensation offers scalability but requires optimization of β-ketoester availability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.